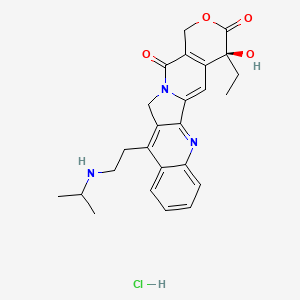

Belotecan hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de belotécane est un analogue semi-synthétique de la camptothécine utilisé principalement en chimiothérapie. Il est indiqué pour le traitement du cancer du poumon à petites cellules et du cancer de l'ovaire. Le composé est commercialisé sous le nom de Camtobell et a été approuvé en Corée du Sud depuis 2003 .

Applications De Recherche Scientifique

Le chlorhydrate de belotécane a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l'étude des analogues de la camptothécine et de leurs propriétés chimiques.

Biologie : Le composé est utilisé dans des études biologiques pour comprendre ses effets sur les processus cellulaires.

Médecine : Le chlorhydrate de belotécane est principalement utilisé en chimiothérapie pour traiter le cancer du poumon à petites cellules et le cancer de l'ovaire. .

Mécanisme d'action

Le chlorhydrate de belotécane exerce ses effets en inhibant l'enzyme topoisomérase I. Cette enzyme est responsable de la médiation des cassures simples brin réversibles dans l'ADN pendant la réplication de l'ADN. Le chlorhydrate de belotécane stabilise le complexe clivable topoisomérase I-ADN, inhibant la religation des cassures simples brin d'ADN. Cela conduit à des cassures double brin d'ADN létales lorsque le complexe topoisomérase I-ADN est rencontré par la machinerie de réplication de l'ADN, provoquant finalement l'apoptose de la cellule tumorale .

Mécanisme D'action

Mode of Action

Belotecan hydrochloride interacts with its target, Top1, by stabilizing the cleavable complex of Top1-DNA . This action inhibits the religation of single-stranded DNA breaks generated by Top1 . When the Top1-DNA complex is encountered by the DNA replication machinery, lethal double-stranded DNA breaks occur . As a result, DNA replication is disrupted, leading to the apoptosis of the tumor cell .

Biochemical Pathways

This compound affects the DNA replication pathway . By inhibiting Top1, it prevents the relegation of single-stranded DNA breaks, disrupting DNA replication . This disruption leads to lethal double-stranded DNA breaks when the DNA replication machinery encounters the Top1-DNA complex . The result is the induction of apoptosis in tumor cells .

Pharmacokinetics

The planned dose intensity of belotecan for all patients was close to the target dose, indicating good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in tumor cells and the arrest of the cell cycle at the G2/M phase . These effects are due to the disruption of DNA replication caused by the inhibition of Top1 .

Analyse Biochimique

Biochemical Properties

Belotecan hydrochloride plays a significant role in biochemical reactions. It interacts with the enzyme topoisomerase I . The nature of this interaction involves the stabilization of the complex formed between topoisomerase I and DNA . This prevents the religation of single-stranded DNA breaks generated by topoisomerase I .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It disrupts DNA replication, which influences cell function . This disruption leads to lethal double-stranded DNA breaks when the topoisomerase I-DNA complex is encountered by the DNA replication machinery . This process ultimately leads to the apoptosis of the tumor cell .

Molecular Mechanism

The molecular mechanism of action of this compound is quite complex. It exerts its effects at the molecular level by binding to and inhibiting the activity of topoisomerase I . This leads to the formation of fatal breaks in DNA, ultimately causing the death of cancerous cells .

Méthodes De Préparation

Le chlorhydrate de belotécane est synthétisé par une série de réactions chimiques à partir de la camptothécine naturelle. La méthode de préparation implique le mélange de la camptothécine avec du sulfate ferreux, une solution aqueuse d'acide sulfurique et un composé source de méthyle. Le peroxyde d'hydrogène est ensuite ajouté dans des conditions de refroidissement. Les produits de la réaction sont extraits et purifiés. Le composé obtenu est ensuite mélangé à de l'isopropylamine, à un acide et à un composé source de méthylène dans un solvant polaire, suivi d'une réaction de Mannich dans des conditions de chauffage. Le produit final est cristallisé par salification .

Analyse Des Réactions Chimiques

Le chlorhydrate de belotécane subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Il peut être réduit pour former d'autres composés actifs.

Substitution : Le chlorhydrate de belotécane peut subir des réactions de substitution où certains groupes de la molécule sont remplacés par d'autres groupes fonctionnels. Les réactifs courants utilisés dans ces réactions comprennent le peroxyde d'hydrogène pour les réactions d'oxydation et l'isopropylamine pour les réactions de substitution.

Comparaison Avec Des Composés Similaires

Le chlorhydrate de belotécane est comparé à d'autres analogues de la camptothécine comme le topotécan et l'irinotécan. Contrairement au topotécan, qui possède un groupe solubilisant dans l'eau en position 7, le chlorhydrate de belotécane présente des modifications structurales uniques qui améliorent son efficacité et réduisent sa toxicité. Les composés similaires comprennent :

Topotécan : Un autre analogue de la camptothécine utilisé en chimiothérapie.

Propriétés

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4.ClH/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22;/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3;1H/t25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKBXKKZBKCHET-UQIIZPHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175647 | |

| Record name | Belotecan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213819-48-8 | |

| Record name | 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 4-ethyl-4-hydroxy-11-[2-[(1-methylethyl)amino]ethyl]-, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213819-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belotecan Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213819488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Belotecan Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BELOTECAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01DZ4127G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

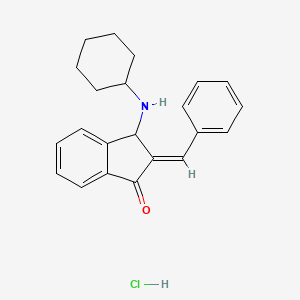

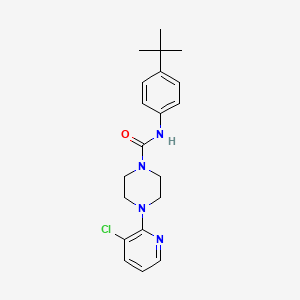

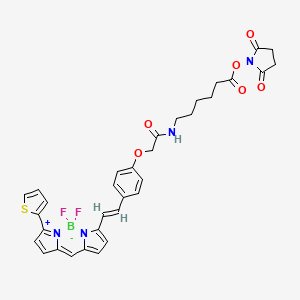

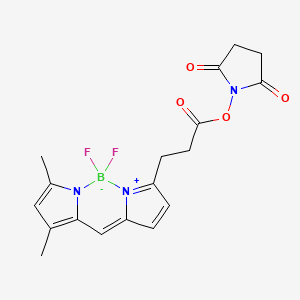

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S,3E)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexa-3,5-dienyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropan](/img/structure/B1667838.png)

![(2Z)-N1-[(4-Fluorophenyl)methyl]-N3-hydroxy-2-(phenylmethylene)-propanediamide](/img/structure/B1667849.png)

![3-Oxo-3-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}propanenitrile](/img/structure/B1667850.png)

![4-Methyl-1-{4-[3-(Thiophen-2-Yl)-1,2,4-Oxadiazol-5-Yl]piperidin-1-Yl}pentan-1-One](/img/structure/B1667851.png)

![2-methyl-4-[(8R)-8-methyl-7-(5-methyl-1,3,4-thiadiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline](/img/structure/B1667855.png)

![2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B1667857.png)